2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile (CAS: 338407-18-4) is a substituted pyridine derivative with a molecular formula of C₁₆H₁₂ClF₃N₂O₂ and a molecular weight of 356.73 g/mol . The compound features:
- A 3-chloro-5-(trifluoromethyl)pyridinyl core, which contributes to its electron-deficient aromatic system.
- A 3,4-dimethoxyphenyl group attached to the acetonitrile moiety, enhancing lipophilicity and influencing steric interactions.
- A nitrile (-CN) functional group, critical for reactivity in agrochemical and pharmaceutical intermediates .
This compound is primarily utilized as a key intermediate in synthesizing pesticides, such as fluopyram, a broad-spectrum fungicide . Its structural design balances electronic and steric effects, enabling selective interactions with biological targets.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c1-23-13-4-3-9(5-14(13)24-2)11(7-21)15-12(17)6-10(8-22-15)16(18,19)20/h3-6,8,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQMLWYZCRFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and substitution. For instance, starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound undergoes further functionalization.
Formation of the Phenyl Ring: The phenyl ring with methoxy groups is prepared separately, often through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 3-chloro-5-(trifluoromethyl)pyridinyl backbone but differ in the substituents on the acetonitrile group. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Research Findings
Electronic Effects :
- Methoxy groups in the target compound enhance π-π stacking interactions in enzyme binding pockets, improving pesticidal activity .
- Nitro substituents in Analog 1 increase electrophilicity, favoring herbicidal action but reducing metabolic stability .
Solubility and Bioavailability :
- The thienyl group in Analog 2 improves aqueous solubility compared to purely aromatic systems, aiding drug delivery .
- The trifluoromethyl group in Analog 3 reduces oxidative degradation, prolonging half-life in field applications .
Toxicity and Safety: Haloxyfop derivatives (structurally related to Analog 1) are banned in some regions due to carcinogenicity in animal studies . The target compound’s intermediate status minimizes direct environmental exposure, but handling requires precautions due to nitrile toxicity .
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile , with a CAS number of 658066-35-4, is a member of the pyridine family that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H11ClF3N2
- Molecular Weight : 396.715 g/mol
- MDL Number : MFCD17166960
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the introduction of the chloro and trifluoromethyl groups is crucial for enhancing its biological activity. Various methods have been documented for synthesizing similar pyridine derivatives, often focusing on optimizing yield and purity.
Research indicates that compounds similar to This compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These interactions can enhance neurotransmitter release and improve cognitive functions .
Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, studies have demonstrated that related pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structures have been evaluated for their growth inhibition capabilities in cancerous cells, yielding GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range .
In Vitro Studies
- Nicotinic Receptor Modulation : In vitro studies using frog oocytes expressing human α7 nAChRs showed that certain derivatives could enhance the response to acetylcholine significantly. For example, compounds were tested at concentrations up to 10 µM, revealing maximum modulation percentages ranging from 40% to over 1200% depending on the specific structure .
- Antiproliferative Assays : A series of tests indicated that modifications to the phenyl groups in related compounds led to varying degrees of anticancer activity. For instance, one study reported that a compound with a methoxy group exhibited a remarkable GI50 value of 0.229 µM against melanoma cells .
Case Studies
Several case studies highlight the efficacy of pyridine derivatives in treating various conditions:
- Study on Lung Cancer Cells : A derivative showed a significant increase in caspase-3 activation, suggesting it induced apoptosis in A549 lung cancer cells when treated with concentrations ranging from 50 to 100 nM .
- Neuroprotective Effects : Compounds exhibiting similar structural motifs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases due to their action on nAChRs .
Table 1: Biological Activity Summary
| Compound Name | Target | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| Compound A | α7 nAChR | 0.14 | 600 |
| Compound B | Melanoma Cells | 0.229 | NA |
| Compound C | A549 Cells | <0.01 | NA |
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 4 hr | 78 | 95 | |
| Chlorination | POCl₃, DMF, 60°C, 12 hr | 85 | 97 | |
| Purification | Ethanol/water (3:1), recrystallization | 92 | 99 |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Substituent | Target Organism (IC₅₀, ppm) | Mammalian Toxicity (LD₅₀, mg/kg) | Reference |
|---|---|---|---|
| -Cl, -CF₃ | Fusarium oxysporum (0.8) | 420 (rat) | |
| -NO₂, -CF₃ | Aspergillus niger (1.2) | 380 (rat) | |
| -OCH₃, -CF₃ | Botrytis cinerea (1.5) | 500 (rat) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
